

An In-depth Technical Guide to the Chemical Properties and Stability of DMTMM

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DMTMM**

Cat. No.: **B121843**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

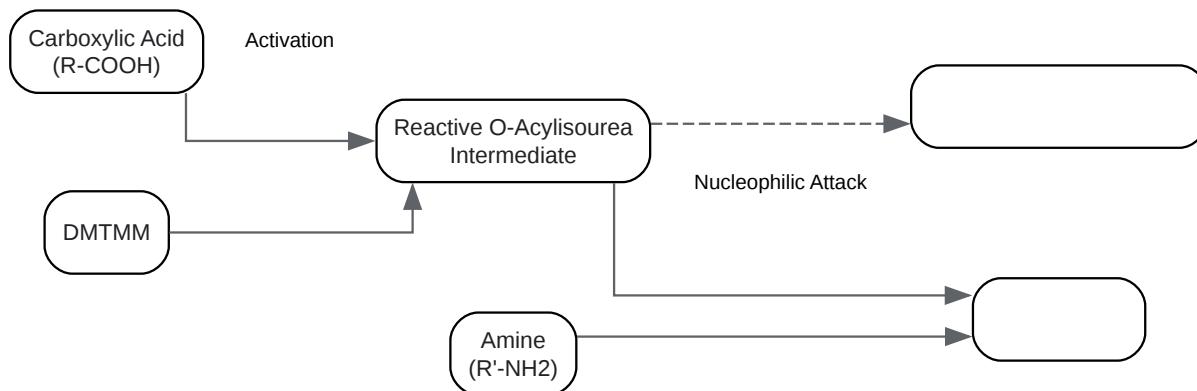
Introduction

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (**DMTMM**) is a highly efficient, water-soluble coupling reagent widely utilized in organic synthesis, particularly for the formation of amide and ester bonds.^{[1][2]} Its efficacy in aqueous and alcoholic media, coupled with the generation of water-soluble byproducts, makes it an attractive alternative to traditional carbodiimides, especially in the context of bioconjugation and peptide synthesis.^{[1][3]} This guide provides a comprehensive overview of the core chemical properties and stability of **DMTMM**, offering valuable insights for its effective application in research and development.

Core Chemical Properties

DMTMM is a white, non-hygroscopic, and shelf-stable solid, making it convenient to handle and store.^{[2][4]} Key chemical and physical properties are summarized in the table below.

Property	Value	References
Full Chemical Name	4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride	[5]
Synonyms	DMT-MM, MMTM	[6]
CAS Number	3945-69-5	[5]
Molecular Formula	C ₁₀ H ₁₇ ClN ₄ O ₃	[6]
Molecular Weight	276.72 g/mol	[6]
Melting Point	114-123 °C	[7]
Solubility	Soluble in water and methanol. Slightly soluble in acetonitrile and DMSO.	[2][3]


Mechanism of Action: Amide and Ester Bond Formation

The primary function of **DMTMM** is to activate carboxylic acids, rendering them susceptible to nucleophilic attack by amines or alcohols to form amides and esters, respectively.[1] The reaction proceeds through a "superactive ester" intermediate.[2]

The general mechanism for amide bond formation is as follows:

- Activation of Carboxylic Acid: The carboxylic acid reacts with **DMTMM** to form a highly reactive O-acylisourea intermediate.
- Nucleophilic Attack: An amine attacks the activated carbonyl group of the intermediate.
- Product Formation: The corresponding amide is formed, along with the byproducts 2,4-dimethoxy-6-hydroxy-1,3,5-triazine (DMTOH) and N-methylmorpholinium hydrochloride, which are water-soluble and easily removed.[1]

A similar mechanism applies to ester formation, where an alcohol serves as the nucleophile.

[Click to download full resolution via product page](#)

Figure 1: General mechanism of **DMTMM**-mediated amide bond formation.

Stability Profile

The stability of **DMTMM** is a critical factor influencing its storage, handling, and application in various reaction conditions.

Temperature and Storage

For long-term storage, it is recommended to keep **DMTMM** at -20°C in a dry environment.^[6] It is stable for at least one month at room temperature.^[4] Stock solutions of **DMTMM** should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.

Stability in Solvents

DMTMM exhibits varying stability in different solvents. It is relatively stable in water at room temperature, with no significant decomposition observed after 3 hours.^{[8][9]} However, its stability is limited in some organic solvents.

Solvent	Half-life	Reference
Water (Room Temp)	> 3 hours	[8]
Water (50°C)	~11% remaining after 48 hours	[10]
DMSO	120 minutes	[8]
DMF	15 minutes	[8]
Chloroform	< 15 minutes	[8]

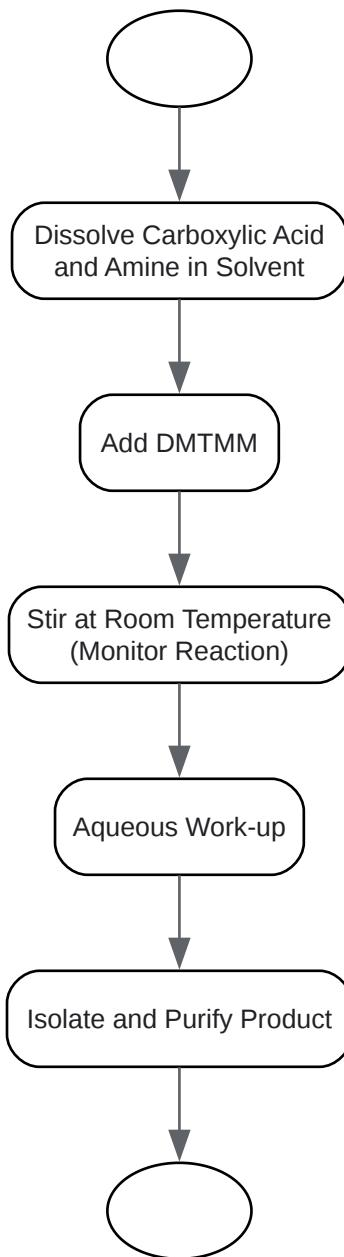
The degradation in organic solvents is often due to a self-immolative process which can be mitigated by using salts with non-nucleophilic counter-ions, such as tetrafluoroborate (BF_4^-).[8][9]

pH Stability

DMTMM can be utilized over a wide pH range, which is a significant advantage over other coupling reagents like EDC, which require strict pH control.[1] While extensive quantitative kinetic data across a broad pH spectrum is not readily available, it has been successfully employed in reactions at both acidic and alkaline pH.[8] For instance, in the modification of hyaluronic acid, reactions have been effectively carried out at a pH of 6.5.[8]

Experimental Protocols

General Protocol for DMTMM-Mediated Amide Coupling


The following is a general procedure for the synthesis of an amide using **DMTMM**.

Materials:

- Carboxylic acid
- Amine
- **DMTMM**
- Anhydrous solvent (e.g., THF, DMF, or an alcohol like methanol)[3][11]

Procedure:

- Dissolve the carboxylic acid (1.0 eq.) and the amine (1.1 eq.) in the chosen solvent.
- Add **DMTMM** (1.1 eq.) to the solution at room temperature.
- Stir the reaction mixture at room temperature and monitor the progress by a suitable technique (e.g., TLC or LC-MS). Reaction times can vary from a few hours to overnight.
- Upon completion, the reaction mixture can be worked up by aqueous extraction to remove the water-soluble byproducts.^[3]
- The desired amide product can then be isolated and purified by standard methods such as crystallization or column chromatography.

[Click to download full resolution via product page](#)

Figure 2: A typical experimental workflow for **DMTMM**-mediated amide synthesis.

Protocol for Stability Assessment of DMTMM in Aqueous Solution by ^1H NMR

This protocol allows for the kinetic analysis of **DMTMM** hydrolysis in an aqueous environment.

Materials:

- DMTMM
- Deuterium oxide (D₂O)
- NMR tube
- NMR spectrometer

Procedure:

- Prepare a solution of **DMTMM** in D₂O at a known concentration.
- Transfer the solution to an NMR tube.
- Acquire a ¹H NMR spectrum at time zero (t=0).
- Incubate the NMR tube at a desired temperature (e.g., 50°C).[\[10\]](#)
- Acquire ¹H NMR spectra at regular time intervals.
- Monitor the decrease in the integral of a characteristic **DMTMM** peak and the corresponding increase in the integral of a degradation product peak to determine the rate of hydrolysis.[\[10\]](#)

Safety and Handling

DMTMM is classified as harmful if swallowed and causes severe skin burns and eye damage. [\[6\]](#) It is essential to handle this reagent in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[\[12\]](#) In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[\[12\]](#) For disposal, **DMTMM** and its containers should be treated as chemical waste and disposed of in accordance with local regulations.[\[13\]](#)

Conclusion

DMTMM is a versatile and efficient coupling reagent with significant advantages for amide and ester synthesis, particularly in aqueous media. Its stability is dependent on solvent and temperature, with good stability in water at room temperature but faster degradation in some organic solvents. Understanding its chemical properties, mechanism of action, and stability

profile is crucial for its successful application. The experimental protocols provided in this guide offer a starting point for researchers to utilize and further explore the capabilities of **DMTMM** in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. DMTMM - Enamine [enamine.net]
- 3. 3945-69-5(Anhy) · 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride n-Hydrate · 047-32401 · 045-32402 · 043-32403[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (1999) | Munetaka Kunishima | 208 Citations [scispace.com]
- 6. DMTMM - Wikipedia [en.wikipedia.org]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. researchgate.net [researchgate.net]
- 10. diva-portal.org [diva-portal.org]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties and Stability of DMTMM]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b121843#dmtmm-chemical-properties-and-stability\]](https://www.benchchem.com/product/b121843#dmtmm-chemical-properties-and-stability)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com